Defined (3S,6S) Stereochemistry Enables Chirality-Dependent Studies Inaccessible with Racemates
Pseudoconhydrine possesses two defined stereocenters at the 3S and 6S positions of the piperidine ring, conferring a specific optical rotation of [α]ᴅ²⁰ +11° (c = 10 in ethanol) [1]. This stereochemical identity is unequivocally confirmed by X-ray crystallography of its hydrochloride salt, establishing absolute configuration beyond NMR inference [2]. In contrast, coniine (2-propylpiperidine) bears only a single stereocenter at C2, while conhydrine (2-(1-hydroxypropyl)piperidine) contains two stereocenters but with hydroxyl placement at the side chain rather than the ring [3]. The defined (3S,6S) configuration of pseudoconhydrine provides a chiral scaffold for stereoselective synthesis that cannot be replicated using alternative hemlock alkaloids.
| Evidence Dimension | Stereochemical complexity and optical activity |
|---|---|
| Target Compound Data | Two defined stereocenters (3S,6S); [α]ᴅ²⁰ +11° (c = 10 in EtOH); configuration confirmed by X-ray crystallography |
| Comparator Or Baseline | Coniine: one stereocenter (2S or 2R), liquid at room temperature; Conhydrine: two stereocenters with hydroxyl on side chain, [α]ᴅ +10° |
| Quantified Difference | Pseudoconhydrine has 2× stereocenters versus coniine; hydroxyl positioned on ring (C3) versus side chain in conhydrine |
| Conditions | Optical rotation measured at 20°C in ethanol; X-ray diffraction of pseudoconhydrine hydrochloride crystal |
Why This Matters
Procurement of (3S,6S)-pseudoconhydrine ensures chiral purity essential for stereoselective synthesis and pharmacological studies where enantiomeric identity determines receptor interactions.
- [1] DrugFuture. Pseudoconhydrine Properties. Accessed 2026. View Source
- [2] ENANTIOSPECIFIC SYNTHESIS OF 2,5-DISUBSTITUTED PIPERIDINE-DERIVATIVES - SYNTHESIS OF (-PSEUDOCONHYDRINE()). University of Bologna Archive. View Source
- [3] Wikipedia. Conhydrin (Conhydrine). Accessed 2026. View Source
